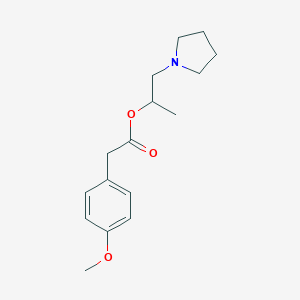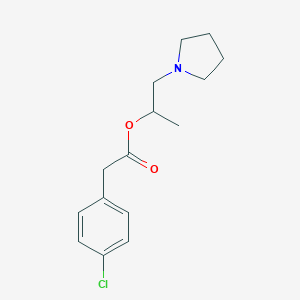
1-(4-Methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to the class of organic compounds known as benzoic acid esters and is commonly used as a reagent in chemical synthesis. In
Wissenschaftliche Forschungsanwendungen
1-(4-Methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate has several potential applications in scientific research. It is commonly used as a reagent in chemical synthesis, particularly in the synthesis of biologically active compounds. It has been used in the synthesis of a variety of compounds such as benzamide derivatives and pyridine derivatives. Additionally, it has been used as a precursor in the synthesis of radiolabeled compounds for imaging studies.
Wirkmechanismus
The mechanism of action of 1-(4-Methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the piperazine and iodobenzoate groups.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has low toxicity and is considered safe for use in laboratory experiments. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(4-Methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate. One potential direction is the synthesis of new compounds using this reagent as a precursor. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in organic synthesis. Finally, there is potential for the development of new radiolabeled compounds for imaging studies using this compound as a precursor.
Synthesemethoden
The synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate involves the reaction between 2-iodobenzoic acid and 1-(4-Methylpiperazin-1-yl)propan-2-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in anhydrous conditions and the product is purified by column chromatography. The yield of the product is typically around 70%.
Eigenschaften
Molekularformel |
C15H21IN2O2 |
|---|---|
Molekulargewicht |
388.24 g/mol |
IUPAC-Name |
1-(4-methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate |
InChI |
InChI=1S/C15H21IN2O2/c1-12(11-18-9-7-17(2)8-10-18)20-15(19)13-5-3-4-6-14(13)16/h3-6,12H,7-11H2,1-2H3 |
InChI-Schlüssel |
HGWKVXYMBKEBHV-UHFFFAOYSA-N |
SMILES |
CC(CN1CCN(CC1)C)OC(=O)C2=CC=CC=C2I |
Kanonische SMILES |
CC(CN1CCN(CC1)C)OC(=O)C2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294837.png)
![3,6-Dibenzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294838.png)
![3-Benzyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294839.png)
![1-[Benzyl(methyl)amino]propan-2-yl (2,4-dichlorophenoxy)acetate](/img/structure/B294846.png)
![1-[Benzyl(methyl)amino]propan-2-yl (4-chlorophenoxy)acetate](/img/structure/B294850.png)


![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)
![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)


![2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294860.png)


